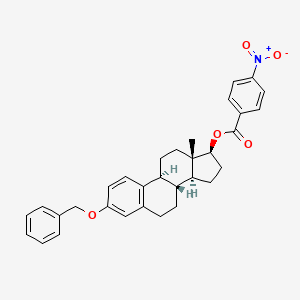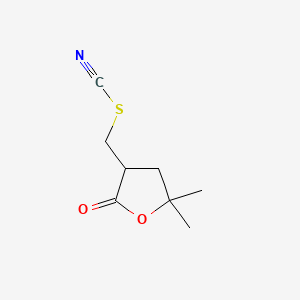
trans Resveratrol-13C6 3-Sulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans Resveratrol-13C6 3-Sulfate Sodium Salt: is a labeled metabolite of trans Resveratrol, a naturally occurring stilbenoid. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans Resveratrol-13C6 3-Sulfate Sodium Salt typically involves the sulfation of trans Resveratrol-13C6. The process begins with the preparation of trans Resveratrol-13C6, which is then reacted with sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions. The reaction is quenched with sodium hydroxide to yield the sodium salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans Resveratrol-13C6 3-Sulfate Sodium Salt can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfate group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous medium, potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Products include various oxidized forms of the parent compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, trans Resveratrol-13C6 3-Sulfate Sodium Salt is used as a reference standard for analytical methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: In biological research, this compound is utilized to study metabolic pathways and the bioavailability of resveratrol derivatives. Its stable isotope labeling allows for precise tracking in metabolic studies.
Medicine: In medical research, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties. It is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profiles.
Industry: In the industrial sector, this compound is used in the development of nutraceuticals and functional foods, leveraging its health benefits and stability.
Mechanism of Action
The mechanism of action of trans Resveratrol-13C6 3-Sulfate Sodium Salt involves its interaction with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation pathways. It exerts its effects by modulating the activity of these targets, leading to reduced oxidative damage and inflammation.
Comparison with Similar Compounds
trans Resveratrol: The parent compound, known for its antioxidant properties.
trans Resveratrol-3-Glucuronide: Another metabolite with similar biological activities.
trans Resveratrol-4’-Sulfate: A sulfate derivative with comparable properties.
Uniqueness: trans Resveratrol-13C6 3-Sulfate Sodium Salt is unique due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. This labeling provides a significant advantage in research applications where precise tracking and quantification are essential.
Properties
CAS No. |
1331643-34-5 |
|---|---|
Molecular Formula |
C14H11NaO6S |
Molecular Weight |
336.24 |
IUPAC Name |
sodium;4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenolate |
InChI |
InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/q;+1/p-1/b2-1+;/i3+1,4+1,5+1,6+1,10+1,12+1; |
InChI Key |
OWGXRCOCVOPKAM-GTOWSVCZSA-M |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)[O-].[Na+] |
Synonyms |
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol-13C6 1-(Hydrogen Sulfate) Monosodium Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



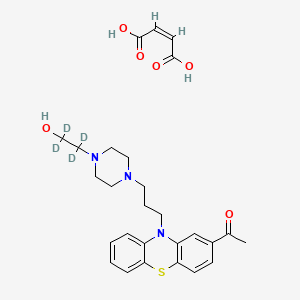

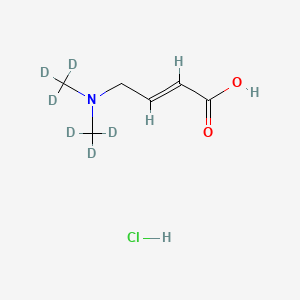
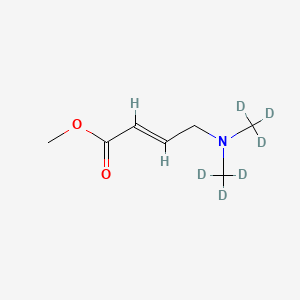
![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)

